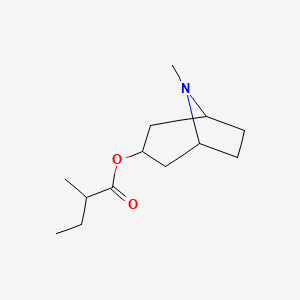

![molecular formula C12H15ClN2O2S B3037649 2-[(氯乙酰)氨基]-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺 CAS No. 519016-70-7](/img/structure/B3037649.png)

2-[(氯乙酰)氨基]-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺

描述

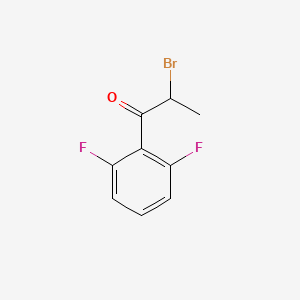

The compound “2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound that is used for pharmaceutical testing . It is a derivative of cyanoacetamide, which is a class of compounds known for their chemical reactivity and their ability to form biologically active novel heterocyclic moieties .

Synthesis Analysis

The synthesis of cyanoacetamides, which are precursors to this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyano acetate in Dimethyl formamide is one such method .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent structure, cyanoacetamide. Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactivity of this compound is largely due to the active hydrogen on C-2 of these compounds, which can take part in a variety of condensation and substitution reactions . The compound can also undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .科学研究应用

相关研究见解

咪唑衍生物和抗肿瘤活性:咪唑衍生物,包括各种氨基和硫代咪唑化合物,已因其抗肿瘤特性而受到广泛研究。其中一些化合物已进入临床前测试,表明在开发新抗肿瘤药物方面具有潜在应用 (Iradyan,2009 年)。

肽研究中的自旋标记氨基酸:自旋标记氨基酸,特别是 TOAC,在研究肽的化学、物理化学、光谱和构象方面已得到广泛应用。这种方法对于分析肽骨架动力学和二级结构非常有价值,表明在研究含有新型氨基酸衍生物的肽的结构和动力学方面具有潜在的效用 (Schreier,2012 年)。

丙烯酰胺研究:对丙烯酰胺(一种在工业和食品中都具有相关性的化合物)的研究深入探讨了其化学、生物化学和安全性。了解丙烯酰胺的形成、代谢和毒理学方面可以为研究相关化合物的代谢途径和潜在毒理学特征提供一个框架 (Friedman,2003 年)。

绿原酸研究:绿原酸 (CGA) 研究突出了其多种生物学和药理学效应,包括抗氧化、抗炎和神经保护活性。研究 CGA 的机制和作用可以深入了解类似化合物的潜在生物活性和治疗应用 (Naveed,2018 年)。

作用机制

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological functions.

Mode of Action

Thiophene derivatives are known to interact with their targets and induce changes that lead to their observed biological effects .

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, the effects could be diverse depending on the specific target and biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the elemental sulfur S8 often used for the synthesis of 2-aminothiophenes is known to exhibit low toxicity in the environment against organisms . .

生化分析

Biochemical Properties

The biochemical properties of 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are not fully explored yet. Thiophene derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Given the broad range of activities associated with thiophene derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S/c13-6-9(16)15-12-10(11(14)17)7-4-2-1-3-5-8(7)18-12/h1-6H2,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACJHOLURLQFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B3037567.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)

![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)

![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)

![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)

![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)

![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)